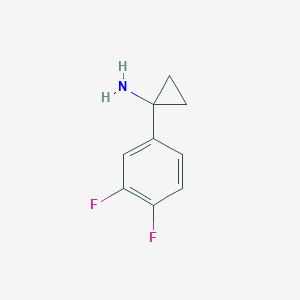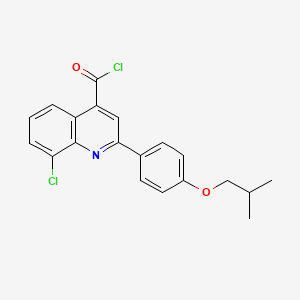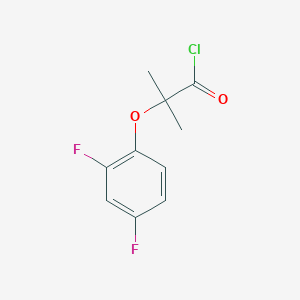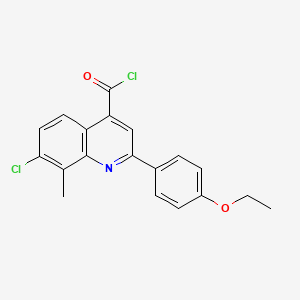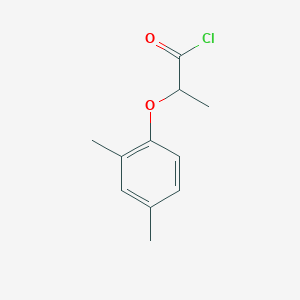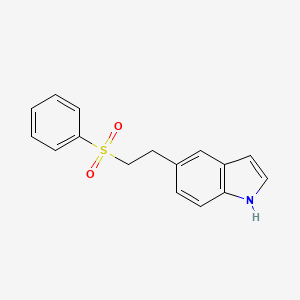
5-(2-(phenylsulfonyl)ethyl)-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(2-(phenylsulfonyl)ethyl)-1H-indole involves commercially viable methods . The synthesis process could involve the use of 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylsulfonyl group attached to an ethyl group, which is further connected to an indole ring.Applications De Recherche Scientifique
Synthesis and Biological Evaluation in Cognitive Disorders
A study by Nirogi et al. (2016) explored the synthesis of 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives as 5-HT6 receptor ligands. These compounds exhibited potential for treating cognitive disorders due to their potent in vitro binding affinity and selectivity, alongside good pharmacokinetics and activity in animal models of cognition.
Crystal Structures of Derivatives
Jasinski et al. (2009) synthesized three new 1-(phenylsulfonyl)indole derivatives and analyzed their crystal structures using X-ray crystallography. Their research, detailed in Journal of Chemical Crystallography, provided insights into the geometric and packing parameters of these derivatives.
Synthesis Methods
Rao et al. (2017) presented a novel method for dephenyl sulfonylation with magnesium turnings, synthesizing the targeted molecule 5-ethyl-1H-indole from 5-(2-(phenyl sulfonyl)ethyl)-1H-indole. Their research in Asian Journal of Chemistry showcases an innovative approach in synthesizing substituted indoles.
Abnormal Barton-Zard Reaction
Pelkey et al. (1996) investigated the Barton-Zard pyrrole synthesis conditions on 3-nitro-N-(phenylsulfonyl)indole. The study, published in Chemical Communications, revealed an unexpected product formation, contributing to the understanding of reactions involving indole derivatives.
Molecular and Crystal Structure Analysis
Karthikeyan et al. (2011) examined the molecular and crystal structure of diethyl [(3-cyano-1-phenylsulfonyl-1H-indol-2-yl)methyl]phosphonate. Their findings in Acta Crystallographica Section E highlight the molecular interactions and stability within such compounds.
Synthetic Analogue of Indole-2,3-quinodimethane
Saulnier and Gribble (1983) developed a synthetic analogue of indole-2,3-quinodimethane, showcasing its potential in Diels-Alder reactions. Their research in Tetrahedron Letters provides insight into synthetic pathways and reactions involving indole derivatives.
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-20(19,15-4-2-1-3-5-15)11-9-13-6-7-16-14(12-13)8-10-17-16/h1-8,10,12,17H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWPACTWAVMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225327-16-1 | |
| Record name | 3-Dealkyl eletriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225327161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DEALKYL ELETRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R45YO8SOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on developing a stability-indicating RP-HPLC assay method for Eletriptan Hydrobromide. Why is it crucial to have a stability-indicating assay, especially for pharmaceutical compounds like Eletriptan Hydrobromide?
A1: A stability-indicating assay is crucial for pharmaceutical compounds like Eletriptan Hydrobromide because it can differentiate between the active drug and its degradation products. [] This is essential for several reasons:
Q2: The abstract mentions that the developed RP-HPLC method is "specific and unaffected by the presence of degradants from stress degradation". How does the method achieve this specificity, and why is it important in the context of stability studies?
A2: While the abstract doesn't provide specific details about the method's separation mechanism, the specificity suggests that the chromatographic conditions were optimized to effectively separate Eletriptan Hydrobromide from its potential degradation products. [] This could involve factors such as:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)
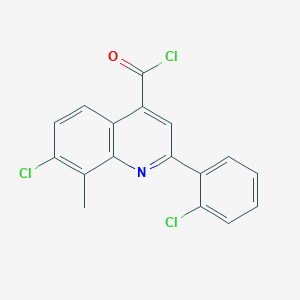
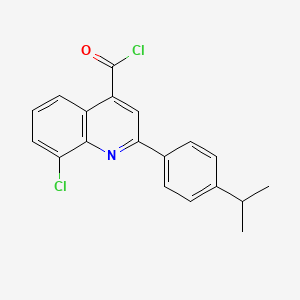


![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
